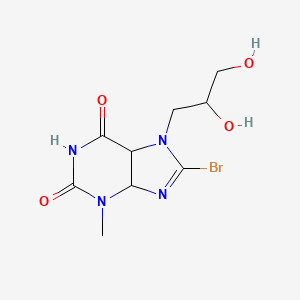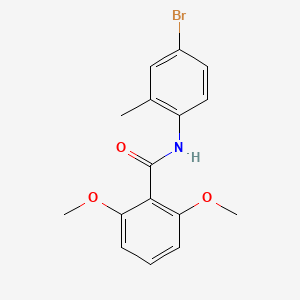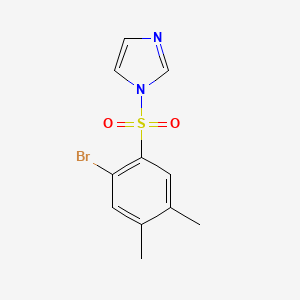
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a dimethyl-substituted oxazole ring, and a sulfonamide functional group. These structural features contribute to its reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,4-dichloroaniline with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
化学反応の分析
Types of Reactions
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .
科学的研究の応用
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism by which N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity to certain biological targets, while the oxazole ring can contribute to the compound’s overall stability and reactivity .
類似化合物との比較
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Shares the dichlorophenyl group but differs in the presence of a nitrobenzamide moiety.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a similar dichlorophenyl group but has a triazole ring instead of an oxazole ring.
Uniqueness
The presence of both the oxazole ring and the sulfonamide group sets it apart from other similar compounds, providing a unique platform for further chemical modifications and applications .
特性
分子式 |
C11H10Cl2N2O3S |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-6-11(7(2)18-14-6)19(16,17)15-10-4-3-8(12)5-9(10)13/h3-5,15H,1-2H3 |
InChIキー |
IQUHXVMHAADJBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B15108355.png)
![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108379.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15108383.png)



![benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15108404.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B15108410.png)
![1-hydroxy-3-methyl-2-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15108411.png)
![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15108422.png)
